Fmoc-D-Tyr(PO(OBzl)OH)-OH
Description
Significance of Tyrosine Phosphorylation in Cellular Signaling and Biological Processes
Reversible protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular activities. portlandpress.com Specifically, the phosphorylation of tyrosine residues is a critical signaling mechanism that regulates diverse cellular processes, including proliferation, differentiation, migration, and metabolism. nih.govatsjournals.org This dynamic process is tightly controlled by the opposing actions of protein tyrosine kinases (PTKs), which add a phosphate (B84403) group, and protein tyrosine phosphatases (PTPs), which remove it. nih.gov The precise balance of tyrosine phosphorylation is essential for maintaining cellular homeostasis and responding to external stimuli. nih.govatsjournals.org Consequently, dysregulation of this signaling mechanism is implicated in the development of numerous diseases, including cancer and inflammatory conditions. nih.govpnas.org The study of tyrosine phosphorylation pathways is therefore paramount to understanding both normal physiology and pathological states. pnas.org
Role of Synthetic Phosphopeptides as Advanced Chemical Biology Tools
To decipher the complex roles of protein phosphorylation, scientists rely on a variety of investigative tools. Among these, synthetic phosphopeptides have emerged as invaluable assets in the field of chemical biology. nih.govnih.gov These custom-designed peptides, which incorporate phosphorylated amino acids at specific sites, serve as powerful probes to study the activity and substrate specificity of protein kinases and phosphatases. nih.govkinasebiotech.com By mimicking segments of phosphorylated proteins, synthetic phosphopeptides allow for detailed in vitro characterization of phosphorylation-dependent protein-protein interactions. kinasebiotech.comnih.gov The low abundance of many phosphorylated proteins in cells makes their isolation and study challenging; synthetic phosphopeptides provide a readily accessible and homogeneous source of material to overcome this obstacle. kinasebiotech.com Furthermore, the synthesis of phosphopeptide libraries enables high-throughput screening and the elucidation of complex signaling networks. rsc.org
Contextualizing Fmoc-D-Tyr(PO(OBzl)OH)-OH as a Pivotal Building Block for Phosphopeptide Synthesis
The creation of synthetic phosphopeptides with precisely located phosphotyrosine residues is made possible through the use of specialized amino acid derivatives known as building blocks. sigmaaldrich.com this compound is a prime example of such a building block, specifically designed for the incorporation of a protected phosphotyrosine mimic into a growing peptide chain. alfa-chemistry.comsigmaaldrich.com The "Fmoc" group (9-fluorenylmethyloxycarbonyl) is a temporary protecting group on the alpha-amino group of the amino acid, while the "PO(OBzl)OH" group is a partially protected phosphate group on the tyrosine side chain. sigmaaldrich.com This strategic protection scheme is crucial for preventing unwanted side reactions during peptide synthesis. sigmaaldrich.com The use of this D-isomeric form of the amino acid allows for the synthesis of peptides that are more resistant to degradation by cellular proteases, enhancing their utility in biological assays. nih.gov Consequently, this compound is a key reagent for chemists seeking to construct robust and biologically relevant phosphopeptides for their research. alfa-chemistry.comsigmaaldrich.com
Overview of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Post-Translational Modification Incorporation
The predominant method for synthesizing peptides, including those with post-translational modifications, is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. mtoz-biolabs.comacs.org The use of the Fmoc protecting group is central to this process. It is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid. mtoz-biolabs.com This orthogonality of protecting groups is a major advantage of the Fmoc/tBu strategy, as it allows for the incorporation of sensitive modifications like phosphorylation, which might not be stable under the harsher conditions of other synthetic methods. nih.gov The ability to automate Fmoc SPPS has further solidified its position as the method of choice for producing high-quality and complex peptides for a wide range of applications in medicinal chemistry and biological research. nih.govnih.gov
Compound Information
| Compound Name |
| This compound |
| 9-fluorenylmethyloxycarbonyl |
| piperidine |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H28NO8P | sigmaaldrich.com |
| Molecular Weight | 573.53 g/mol | sigmaaldrich.com |
| Appearance | White to slight yellow to beige powder | alfa-chemistry.comsigmaaldrich.com |
| Storage Temperature | 15-25°C | alfa-chemistry.comsigmaaldrich.com |
| Functional Group | Fmoc | alfa-chemistry.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]oxyphenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)40-41(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFKGEXQEWKECX-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc D Tyr Po Obzl Oh Oh Incorporation in Peptide Synthesis
Strategies for Phosphotyrosine Residue Introduction in Fmoc SPPS
Two primary strategies are employed for introducing phosphotyrosine residues into peptides during Fmoc SPPS: the "building block" approach and the "global phosphorylation" method.
Building Block Approach Using Pre-formed Phosphoamino Acid Derivatives
The most common and direct method for synthesizing phosphotyrosine-containing peptides is the building block approach. nih.govoup.com This strategy involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative, such as Fmoc-D-Tyr(PO(OBzl)OH)-OH, during the stepwise elongation of the peptide chain. nih.govsigmaaldrich-jp.com This method is generally preferred due to its convenience and efficiency. nih.gov
This compound is a frequently used derivative for this purpose. sigmaaldrich-jp.comsigmaaldrich.comrsc.org The monobenzyl ester protection on the phosphate (B84403) group is advantageous as it is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. oup.com While the dibenzyl ester version exists, it offers no significant practical advantage because one of the benzyl (B1604629) groups is lost during the piperidine (B6355638) treatment used for Fmoc deprotection. oup.com
Despite its popularity, the partially protected phosphate in this compound can present challenges during coupling and subsequent chain extension. sigmaaldrich-jp.comsigmaaldrich.comrsc.org
Comparative Analysis with Global Phosphorylation Methods
An alternative strategy is global phosphorylation, which involves the post-synthetic modification of a completed peptide chain containing unprotected tyrosine residues. nih.govoup.com This method typically involves a phosphitylation step followed by oxidation on the solid support before cleavage. nih.gov
However, the building block approach has largely superseded the global phosphorylation method. nih.gov The primary reasons for this shift are the greater convenience and often higher yields and purity of the final peptide product achieved with pre-formed phosphoamino acid derivatives. nih.gov Global phosphorylation can suffer from incomplete phosphorylation and potential side reactions, making the synthesis and purification more complex.
Optimized Coupling Protocols for this compound Integration
To overcome the challenges associated with the partially protected phosphate group of this compound, specific coupling protocols have been optimized.
Efficacy of Uronium-Based Coupling Reagents (e.g., HATU, HBTU, HCTU)
Uronium-based coupling reagents are particularly effective for incorporating this compound. sigmaaldrich-jp.comsigmaaldrich.compeptide.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have demonstrated high efficiency. peptide.comresearchgate.netpeptide.com
HATU is often preferred as it reacts faster and can lead to less epimerization compared to HBTU. researchgate.netpeptide.com These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species, facilitating amide bond formation. sigmaaldrich.com The use of these reagents helps to overcome the sluggish coupling that can be observed with other methods due to the phosphate hydroxyl group's potential interference in the activation process. sigmaaldrich-jp.com
| Coupling Reagent | Key Characteristics |
| HATU | Fast reaction rates, less epimerization. researchgate.netpeptide.com |
| HBTU | Effective and widely used, though can be slower than HATU. researchgate.netbachem.com |
| HCTU | A more reactive alternative to HBTU due to the chloro-substitution. sigmaaldrich.combachem.com |
Influence of Tertiary Bases (e.g., DIPEA) on Coupling Efficiency
The presence of a tertiary base, most commonly N,N-Diisopropylethylamine (DIPEA), is crucial for the activation and coupling process when using uronium-based reagents. rsc.orgpeptide.combachem.com DIPEA acts as a proton scavenger, which is necessary for the reaction to proceed efficiently. wikipedia.orgyoutube.com
For the coupling of this compound, using an increased excess of DIPEA has been shown to be beneficial. sigmaaldrich-jp.comsigmaaldrich.com Typically, two to three equivalents of DIPEA are used, but increasing this to as much as fifteen equivalents can significantly improve coupling yields, especially in sterically hindered couplings. sigmaaldrich-jp.compeptide.com For instance, the yield of coupling Fmoc-Thr(PO(OBzl)OH)-OH to a valine residue increased from 80% to 100% with a higher excess of DIPEA. sigmaaldrich-jp.com
Considerations for Coupling Kinetics and Reaction Completeness
The coupling of this compound can be slow and sometimes incomplete. rsc.org Therefore, it is essential to monitor the reaction to ensure its completion. The Kaiser test is a common method used to check for the presence of free primary amines on the resin, indicating an incomplete coupling reaction. peptide.comresearchgate.net If the test is positive, a second coupling step is often necessary. peptide.com
The partially protected phosphate group can form salts with piperidine during the Fmoc deprotection step. sigmaaldrich-jp.compeptide.com This can lead to the acylation of piperidine by the activated amino acid, reducing the amount of activated amino acid available for coupling to the peptide chain and resulting in incomplete reactions. sigmaaldrich-jp.compeptide.com To mitigate this, a piperidine-DIPEA exchange can be performed after Fmoc deprotection and before the coupling of the subsequent amino acid. peptide.com
| Factor | Consideration | Mitigation Strategy |
| Coupling Time | Can be sluggish. | Extend reaction time (e.g., 1-2 hours) and monitor for completeness. sigmaaldrich-jp.com |
| Piperidine Salts | Formation during Fmoc removal can lead to incomplete coupling. sigmaaldrich-jp.compeptide.com | Perform a piperidine-DIPEA exchange prior to coupling. peptide.com |
| Steric Hindrance | Can lower coupling efficiency. | Increase the excess of DIPEA. sigmaaldrich-jp.com |
Intrinsic Chemical Challenges and Side Reactions in this compound Chemistry
The presence of a free hydroxyl group on the phosphate moiety in this compound is a primary source of difficulty during the peptide coupling step. This acidic proton can interfere with the base-catalyzed activation of the incoming amino acid's carboxyl group, leading to sluggish and inefficient reactions. To overcome this, specific coupling reagents and conditions are required. Uronium-based reagents such as HBTU or HATU are often recommended for incorporating this derivative. Furthermore, studies have found that increasing the amount of N,N-Diisopropylethylamine (DIPEA) from the standard two-fold excess to a three-fold excess can be beneficial for driving the coupling reaction to completion. In contrast, fully protected derivatives, such as Fmoc-Tyr(PO(NMe₂)₂)-OH, avoid these coupling issues because they lack a reactive acidic functionality on the side chain.
| Phosphotyrosine Derivative | Recommended Coupling Reagent | Key Condition Optimization | Rationale |
|---|---|---|---|
| This compound | HATU, HBTU | Increased excess of DIPEA (≥3 equivalents) | Overcomes sluggishness caused by the acidic phosphate proton. |
| Fmoc-Tyr(PO₃H₂)-OH | HATU | At least three equivalents of DIPEA | The unprotected phosphate requires strong activation and sufficient base. |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | PyBOP, TBTU, DIPCDI/HOBt | Standard conditions | The fully protected phosphate does not interfere with coupling. |
A significant side reaction observed during the synthesis of peptides with multiple phosphotyrosine residues is the formation of a pyrophosphate linkage. This occurs when the activated carboxyl group of an incoming amino acid reacts with the free hydroxyl group of an already incorporated phosphotyrosine residue instead of the intended N-terminal amine. This is particularly problematic when two phosphotyrosine residues are in close proximity within the peptide sequence. While this side reaction is well-documented for the completely unprotected Fmoc-Tyr(PO₃H₂)-OH, the similar structural feature in this compound presents a comparable risk. acs.org The formation of this unnatural pyrophosphate bond results in a dimeric peptide byproduct that can be difficult to separate from the desired product.
Several strategies have been developed to minimize the side reactions associated with partially protected phosphotyrosine derivatives.
Optimization of Coupling Reagents: The use of highly efficient and reactive coupling reagents, such as HATU or HCTU, can accelerate the desired peptide bond formation, thereby kinetically disfavoring the side reaction pathways. creative-peptides.com
Use of Fully Protected Derivatives: The most effective way to prevent both coupling issues and pyrophosphate formation is to use a phosphotyrosine building block where the phosphate group is fully protected. The dimethylamidate-protected version, Fmoc-Tyr(PO(NMe₂)₂)-OH, for example, offers improved solubility and circumvents the side reactions associated with the free phosphate hydroxyl group.
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly shorten reaction times for difficult coupling steps. creative-peptides.com This rapid heating can promote the desired reaction over slower side reactions.
Orthogonal Protecting Group Strategies in Fmoc SPPS for Phosphotyrosine
The success of Fmoc solid-phase peptide synthesis (SPPS) hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.com In a typical Fmoc/tBu strategy, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups are labile to acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.debiosynth.com This allows for the selective deprotection of the N-terminus for chain elongation while keeping the side chains protected until the final cleavage step. ub.edu
The benzyl (Bzl) group used to protect the phosphate moiety in this compound is compatible with the standard Fmoc SPPS workflow. thieme-connect.de The benzyl ester linkage is stable to the repetitive treatments with piperidine solution used to remove the Fmoc group at each cycle of the synthesis. ub.edu This stability is crucial for preventing premature deprotection of the phosphate side chain, which would expose a reactive group and lead to the aforementioned side reactions. The benzyl group is classified as a "permanent" protecting group within this strategy, designed to remain intact until the final step of the synthesis. biosynth.com
| Protecting Group | Typical Use | Removal Condition | Stability Towards Piperidine | Stability Towards TFA |
|---|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino protection | Base (e.g., 20% Piperidine in DMF) | Labile | Stable |
| Boc (tert-butyloxycarbonyl) | Side-chain protection (e.g., Lys, Trp) | Acid (TFA) | Stable | Labile |
| tBu (tert-butyl) | Side-chain protection (e.g., Ser, Thr, Asp, Glu, Tyr) | Acid (TFA) | Stable | Labile |
| Bzl (Benzyl) | Side-chain protection (e.g., pTyr, Ser, Thr) | Strong Acid (HF, TMSBr) or Hydrogenolysis | Stable | Partially to fully labile depending on acid strength nih.gov |
The benzyl ester on the phosphate group is typically removed during the final cleavage of the peptide from the solid support. This is accomplished by treating the resin with a strong acid cocktail, most commonly containing a high concentration of TFA along with scavengers to prevent side reactions. iris-biotech.de
For applications requiring selective deprotection of the phosphate group while the peptide remains on the resin or other protecting groups remain intact, alternative methods are available:
Catalytic Hydrogenation: The benzyl group can be cleanly removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). organic-chemistry.org This method is highly selective but is incompatible with other reducible functional groups, such as the side chains of cysteine or methionine.
Silyl Halide Reagents: Treatment with reagents like bromotrimethylsilane (B50905) (BTMS) or a mixture of 1 M trimethylsilyl (B98337) bromide (TMSBr)-thioanisole in TFA has proven effective for cleaving benzyl esters from phosphate groups. nih.govresearchgate.net BTMS, in particular, is noted for its selectivity in debenzylating aryl phosphate esters. researchgate.net
Advanced Research Perspectives on Fmoc D Tyr Po Obzl Oh Oh and Analogues
Comparative Analysis with Alternative Phosphotyrosine Derivatives
The choice of a protected phosphotyrosine building block is a critical parameter in the efficiency and success of phosphopeptide synthesis. Several derivatives, each with distinct advantages and limitations, have been developed. The partially protected nature of Fmoc-D-Tyr(PO(OBzl)OH)-OH presents its own set of challenges and benefits when compared to unprotected and fully protected analogues. sigmaaldrich.comsigmaaldrich-jp.com
Fmoc-Tyr(PO3H2)-OH represents the most straightforward and economical option for introducing a phosphotyrosine residue. sigmaaldrich.com Its primary advantage lies in the absence of phosphate-protecting groups, which eliminates the need for a separate deprotection step after peptide assembly. sigmaaldrich.com However, this lack of protection also introduces significant synthetic challenges.
Advantages:
Cost-Effectiveness: It is generally the least expensive phosphotyrosine derivative. sigmaaldrich.com
Simplified Deprotection: No additional steps are required to remove phosphate (B84403) protecting groups. sigmaaldrich.com
Synthetic Limitations:
Sluggish Coupling Reactions: The unprotected phosphate group can interfere with the coupling reaction, leading to slow and inefficient incorporation. sigmaaldrich.comsigmaaldrich-jp.com To overcome this, strong coupling reagents like HATU, in combination with a significant excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA), are often required. sigmaaldrich.com
Poor Solubility: The free phosphate group can reduce the solubility of the derivative in common organic solvents used in SPPS.
Side Reactions: The presence of the unprotected phosphate can lead to side reactions, such as pyrophosphate formation, especially in sequences with adjacent phosphotyrosine residues. sigmaaldrich.comsigmaaldrich-jp.com
Incompatibility with Certain Reagents: The acidic nature of the phosphate can be incompatible with certain coupling reagents.
| Feature | Details | Implication for Peptide Synthesis |
|---|---|---|
| Phosphate Protection | Unprotected (free acid) | No deprotection step needed, but leads to coupling issues. |
| Coupling Efficiency | Generally low and sluggish. sigmaaldrich.comsigmaaldrich-jp.com | Requires stronger coupling reagents (e.g., HATU) and excess base. sigmaaldrich.com |
| Solubility | Often limited in standard SPPS solvents. | Can complicate handling and automated synthesis. |
| Potential Side Reactions | Pyrophosphate formation. sigmaaldrich.comsigmaaldrich-jp.com | Can lead to impurities and lower yield of the desired phosphopeptide. |
In contrast to the unprotected derivative, Fmoc-Tyr(PO(NMe2)2)-OH features a fully protected phosphate group, which addresses many of the synthetic limitations associated with Fmoc-Tyr(PO3H2)-OH. sigmaaldrich-jp.com The N,N-dimethylphosphorodiamidate protection offers significant advantages in terms of solubility and reactivity.
Benefits:
Improved Solubility: The fully protected nature of the phosphate group enhances the solubility of the building block in organic solvents. sigmaaldrich-jp.com
Elimination of Side Reactions: Full protection prevents pyrophosphate formation and other side reactions associated with an exposed phosphate hydroxyl group. sigmaaldrich-jp.com
Compatibility with Standard Coupling Reagents: This derivative is compatible with a wide range of standard coupling methods, including those that are problematic for partially or unprotected analogues, such as PyBOP® and carbodiimides. sigmaaldrich-jp.comsigmaaldrich.com
Efficient Coupling: The absence of an acidic proton on the phosphate group prevents the quenching of activated amino acid derivatives, leading to more efficient coupling reactions. sigmaaldrich-jp.com
Coupling Behavior: The coupling of Fmoc-Tyr(PO(NMe2)2)-OH proceeds smoothly and efficiently, often without the need for the large excess of reagents required for other phosphotyrosine derivatives. sigmaaldrich-jp.com This is particularly advantageous in the synthesis of peptides containing multiple phosphorylation sites. sigmaaldrich-jp.com The phosphodiamidate is stable to the piperidine (B6355638) treatment used for Fmoc group removal but can be readily cleaved under acidic conditions, typically with aqueous trifluoroacetic acid (TFA), to regenerate the phosphotyrosine residue. sigmaaldrich.com
Besides the monobenzyl and dimethylamido protected versions, other derivatives with different phosphate protecting groups have been explored to optimize phosphopeptide synthesis.
Fmoc-Tyr(PO(OMe)2)-OH: The dimethyl ester offers good protection and can lead to efficient coupling. However, the removal of the methyl groups can sometimes be challenging and may require harsh acidic conditions that can lead to side reactions.
Fmoc-Tyr(PO(OBzl)2)-OH: The dibenzyl-protected derivative provides robust protection of the phosphate group, leading to clean and efficient coupling reactions. semanticscholar.org However, while one benzyl (B1604629) group is removed during standard TFA cleavage, the second can be more resistant, potentially leading to incomplete deprotection. nih.gov Furthermore, the released benzyl cations can lead to alkylation of sensitive residues like tryptophan and methionine.
The choice among these derivatives often involves a trade-off between coupling efficiency, ease of deprotection, and potential for side reactions.
Stereochemical Considerations in D-Tyrosine Phosphorylation
The incorporation of non-natural D-amino acids into peptides is a powerful strategy to modulate their biological properties. nih.gov The use of this compound allows for the site-specific introduction of a D-phosphotyrosine residue, which can have profound stereochemical implications for the resulting phosphopeptide.
The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces significant changes to the peptide's structure and function.
Increased Proteolytic Stability: One of the most significant advantages of incorporating D-amino acids is the enhanced resistance of the peptide to degradation by proteases. nih.gov Most endogenous proteases are stereospecific for L-amino acids, rendering peptides containing D-isomers less susceptible to cleavage and thus increasing their in vivo half-life. nih.govfrontiersin.org
Modulation of Bioactivity: The change in stereochemistry can either enhance or diminish the biological activity of a peptide, depending on the specific interactions with its receptor or enzyme target. rsc.orgmdpi.com
The precise three-dimensional arrangement of a phosphopeptide is critical for its recognition by protein binding domains, such as SH2 (Src Homology 2) and PTB (Phosphotyrosine-Binding) domains, as well as for its processing by protein tyrosine phosphatases (PTPs). nih.gov
Altered Binding Affinity and Specificity: The inversion of stereochemistry at the phosphotyrosine residue can dramatically alter the way a peptide fits into the binding pocket of a target protein. This can lead to changes in binding affinity and specificity. In some cases, a D-phosphotyrosine may be required for optimal receptor recognition. mdpi.com
Impact on Enzyme-Substrate Interactions: The activity of protein tyrosine kinases and phosphatases is highly dependent on the stereochemistry of their substrates. The incorporation of a D-phosphotyrosine can render a peptide a poor substrate or even an inhibitor of these enzymes. nih.gov
Development of Novel Therapeutics and Probes: The unique properties conferred by D-phosphotyrosine incorporation make these peptides valuable tools in drug discovery and as biochemical probes. chemimpex.comnih.gov Their increased stability and potentially altered binding profiles can be exploited to develop peptide-based therapeutics with improved pharmacokinetic properties or to design specific inhibitors of signaling pathways.
| Property | Effect of D-Isomer Incorporation | Biochemical Consequence |
|---|---|---|
| Proteolytic Stability | Increased resistance to protease degradation. nih.gov | Longer in vivo half-life, improved pharmacokinetic profile. mdpi.com |
| Peptide Conformation | Can alter local secondary structure. rsc.org | Changes in receptor/enzyme binding and overall bioactivity. |
| Protein-Ligand Interactions | Altered binding to domains like SH2 and PTB. nih.gov | Modified affinity and specificity for target proteins. |
| Enzymatic Activity | Can act as a poor substrate or inhibitor for kinases/phosphatases. nih.gov | Modulation of signaling pathways. |
Design and Application of Phosphotyrosine Analogues in Chemical Biology
The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, meticulously regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). sigmaaldrich-jp.com To investigate these fundamental processes, researchers rely on synthetic peptides containing phosphotyrosine (pTyr). However, the inherent instability of the phosphate group, which is susceptible to hydrolysis by phosphatases, presents a significant challenge for many experimental applications. sigmaaldrich-jp.comnih.gov This has spurred the development of phosphotyrosine analogues that mimic the natural post-translational modification but exhibit enhanced stability. This compound and its related compounds serve as critical building blocks in the solid-phase synthesis of peptides designed to probe the complex world of tyrosine phosphorylation. sigmaaldrich.com These analogues have become indispensable tools in chemical biology, enabling detailed studies of enzyme-substrate interactions, the development of enzyme inhibitors, and the production of specific antibodies.
Development and Utility of Non-Hydrolyzable Phosphotyrosine Mimics (e.g., Fmoc-F2Pmp-OH)
To overcome the enzymatic lability of the pTyr phosphate group, a variety of non-hydrolyzable mimics have been engineered. rsc.org Among the most successful is 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp), which is incorporated into peptides using its Fmoc-protected derivative, Fmoc-F2Pmp-OH. sigmaaldrich-jp.comnih.gov In this analogue, the labile phenolic oxygen of pTyr is replaced by a difluoromethylene group (CF2). sigmaaldrich-jp.com This substitution provides significant resistance to hydrolysis by phosphatases while maintaining key physicochemical properties of pTyr. rsc.orgnih.gov
The difluoromethylene group is critical because it makes the phosphonic acid more acidic, bringing its pKa value closer to that of the natural phosphotyrosine, a feature not shared by earlier, non-fluorinated mimics like phosphonophenylalanine (Pmp). sigmaaldrich-jp.comrsc.org This closer pKa match, along with the ability of the fluorine atoms to participate in hydrogen bonding, allows F2Pmp to mimic the binding interactions of pTyr more effectively. rsc.org Consequently, peptides containing F2Pmp often show significantly higher binding affinities for their target proteins compared to those with Pmp. sigmaaldrich-jp.com
The utility of these mimics is extensive. F2Pmp-containing peptide probes have been developed for the effective enrichment of PTPs from cell lysates. nih.gov Unlike probes with natural phosphotyrosine, which are rapidly dephosphorylated, the F2Pmp probes remain intact, allowing for the successful pulldown and identification of PTPs and associated SH2 domain-containing proteins. nih.gov This makes them powerful tools for "tyrosine phosphatome" analysis without relying on antibodies. nih.gov
Table 1: Comparison of Phosphotyrosine and its Non-Hydrolyzable Mimics
| Feature | Phosphotyrosine (pTyr) | Phosphonophenylalanine (Pmp) | Difluorophosphonomethyl-phenylalanine (F2Pmp) |
|---|---|---|---|
| Structure | Phosphate ester | Phosphonate | Difluorophosphonate |
| Stability | Susceptible to hydrolysis by phosphatases | Resistant to hydrolysis | Resistant to hydrolysis |
| pKa2 | ~6.2 | ~7.7 | Similar to pTyr |
| Binding Affinity | Native affinity | Often significantly reduced | Enhanced affinity, often similar to or greater than pTyr |
| Key Advantage | Natural substrate | Hydrolytic stability | Hydrolytic stability and improved binding mimicry |
Application in Studies of Protein Tyrosine Phosphatase Inhibition
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that counteract the action of PTKs and are implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. mdpi.com This makes them attractive targets for therapeutic intervention. mdpi.commdpi.com A common strategy for developing PTP inhibitors involves designing molecules that can bind to the enzyme's active site with high affinity and selectivity. rsc.org
Non-hydrolyzable phosphotyrosine analogues are central to this effort. rsc.org Since pTyr is the natural substrate for PTPs, stable mimics like F2Pmp serve as an ideal starting point for inhibitor design. rsc.org By incorporating F2Pmp into a peptide sequence that targets a specific PTP, researchers can create a ligand that occupies the active site with a binding mode similar to the natural substrate but which cannot be dephosphorylated. rsc.org This effectively inhibits the enzyme.
This approach allows for the systematic modification of the peptide backbone at positions flanking the F2Pmp residue to enhance binding affinity and, crucially, to achieve selectivity for a specific PTP over other highly conserved members of the phosphatase family. rsc.orgmdpi.com The development of potent and selective inhibitors for enzymes like PTP1B, a key regulator in insulin (B600854) signaling and a target for diabetes and obesity, relies heavily on this strategy. mdpi.com The use of these mimics facilitates detailed structural and functional studies of PTP-inhibitor interactions, providing insights that guide the development of next-generation therapeutics. nih.govresearchgate.net
Role as Antigens for the Generation of Phosphospecific Antibodies
Antibodies that can specifically recognize phosphorylated proteins are invaluable reagents in biomedical research. thermofisher.com These "phosphospecific" antibodies allow for the detection and quantification of a protein's phosphorylation state, providing a direct measure of kinase activity and the status of signaling pathways. thermofisher.com Applications range from basic research in cell signaling to diagnostic pathology, where they can help identify activated signaling proteins in cancer cells. nih.gov
The generation of high-quality phosphospecific antibodies depends on the design of an appropriate antigen to elicit the desired immune response. thermofisher.com Short synthetic peptides containing a phosphorylated amino acid residue are commonly used as immunogens. thermofisher.com Building blocks like this compound are essential for synthesizing these phosphopeptide antigens.
The process involves synthesizing a peptide that corresponds to the amino acid sequence surrounding a specific phosphorylation site in a target protein, with the key tyrosine residue being phosphorylated. thermofisher.com This phosphopeptide is then used to immunize an animal, leading to the production of antibodies. nih.gov To ensure specificity, the resulting antiserum undergoes extensive affinity purification to isolate antibodies that bind only to the phosphorylated form of the peptide and not the non-phosphorylated version. thermofisher.comgenscript.com The stability of the phosphate group during this process is critical, and while the natural phosphotyrosine is often used, stable analogues can also be employed to create robust immunogens for generating antibodies that recognize the native phosphorylated site.
Applications in Investigating Protein Phosphorylation and Signal Transduction Pathways
Characterization of Protein Tyrosine Phosphatase (PTP) Function and Substrate Selectivity
PTPs are critical negative regulators of tyrosine phosphorylation signaling. ebi.ac.uk Synthetic phosphopeptides are essential tools for characterizing the enzymatic activity and substrate selectivity of the diverse PTP family. sigmaaldrich-jp.com
To quantify the enzymatic activity of a PTP, researchers require well-defined, pure substrates. nih.gov Phosphopeptides synthesized with Fmoc-D-Tyr(PO(OBzl)OH)-OH fulfill this role perfectly. By incubating a known concentration of a synthetic phosphopeptide with a PTP, the rate of dephosphorylation can be measured, often by detecting the release of inorganic phosphate (B84403). hubrecht.eu This allows for the determination of key kinetic constants, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), which describe the affinity of the enzyme for the substrate and its turnover rate, respectively. hubrecht.eu Comparing the kinetic parameters of a single PTP against a panel of different phosphopeptide sequences reveals its substrate preferences.
| Phosphatase (PTP) | Peptide Substrate Sequence | Kₘ (µM) | kcat (s⁻¹) |
|---|---|---|---|
| PTP1B | D-A-D-E-pY-L-I-P-Q-Q-G | 4.7 | 18.5 |
| SHP2 (PTPN11) | pY-V-P-M-L | ~10 (K_d) nih.gov | N/A |
| CD45 D1 Domain | D-A-D-E-pY-L | 220 | 1.5 |
| CD45 D2 Domain | D-A-D-E-pY-L | 1200 | 0.14 |
Beyond measuring activity, synthetic phosphopeptides are used to probe the structural and mechanistic details of PTP-substrate interactions. nih.gov By synthesizing peptide analogs, researchers can identify which residues on the substrate are most critical for binding to the PTP active site. Furthermore, these peptides can be used in co-crystallization studies to solve the three-dimensional structure of the enzyme-substrate complex. Such structures provide invaluable snapshots of the molecular interactions, revealing how the PTP recognizes its substrate and catalyzes the phosphoryl transfer reaction. ebi.ac.uk This knowledge is fundamental for understanding PTP regulation and for the design of specific inhibitors. mdpi.com
Analysis of Phosphotyrosine-Binding Domains (e.g., SH2 and PTB Domains)
Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are modular protein domains that act as "readers" of the phosphotyrosine signal. frontiersin.org They bind specifically to phosphorylated tyrosine residues within a particular sequence context, thereby recruiting signaling proteins to activated receptors and scaffolds. sigmaaldrich-jp.comnih.gov
The ability to synthesize custom phosphopeptides using this compound is central to studying the binding properties of the over 120 SH2 and PTB domains in the human proteome. nih.govnih.gov Researchers can design and create peptides that mimic the in vivo phosphorylation sites of signaling proteins. nih.gov These synthetic ligands are then used as molecular probes to investigate which SH2 or PTB domains bind to a specific phosphosite. This approach has been instrumental in mapping the connectivity of signaling pathways, for example, by identifying which SH2 domain-containing proteins (like Grb2 or PLC-γ) are recruited to an activated growth factor receptor. nih.govukrbiochemjournal.org
To understand how signaling pathways achieve their exquisite specificity, it is essential to quantify the binding affinity between a phosphopeptide and its cognate SH2 or PTB domain. Using techniques like surface plasmon resonance (SPR) or fluorescence polarization, the synthetic phosphopeptides are used to measure dissociation constants (K_d), a direct measure of binding affinity. nih.gov A lower K_d value signifies a higher binding affinity. By screening a single SH2 domain against a library of phosphopeptides, a detailed specificity profile can be generated. nih.govnih.gov These studies have shown that while the phosphotyrosine is the primary anchor, residues C-terminal to the pY are particularly important for determining the binding specificity of most SH2 domains. frontiersin.orgnih.gov
| SH2 Domain | Optimal Phosphopeptide Motif | Example Peptide Sequence | Dissociation Constant (K_d) (nM) |
|---|---|---|---|
| p85 PI3K N-SH2 | pY-M-X-M | L-P-D-D-pY-M-S-M-S-C-W | 0.3 - 3 nih.gov |
| Src | pY-E-E-I | E-P-Q-pY-E-E-I-P-I-Y-L | ~200 |
| Grb2 | pY-V-N-V | P-S-pY-V-N-V-Q-N-L-N-K | ~1,000 |
| SHP2 N-SH2 | pY-V-P-M-L | Ac-pY-V-P-M-L-NH₂ | 53,000 (53 µM) nih.gov |
Construction of Biochemical Probes for Monitoring Phosphorylation Events
The unique structure of this compound makes it an invaluable asset for constructing biochemical probes to study the enzymes and proteins involved in phosphorylation signaling. hilarispublisher.comresearchgate.net Researchers utilize this compound in SPPS to create custom phosphopeptides that can act as substrates, inhibitors, or binding partners for the key players in signal transduction. chemimpex.comekb.eg
These synthetic phosphopeptides serve several critical functions as biochemical probes:
Substrates for Kinases and Phosphatases: Phosphopeptides designed with a specific sequence and a phosphotyrosine residue can mimic the natural substrates of PTPs. semanticscholar.org This allows researchers to study the activity and specificity of different phosphatases in a controlled in vitro setting. Similarly, peptides containing a tyrosine residue can be used to investigate the activity of PTKs.
Inhibitors of Protein-Protein Interactions: Signal transduction pathways heavily rely on the interaction between pTyr residues and recognition domains like SH2 and PTB. nih.govhilarispublisher.com Synthetic peptides containing a phosphotyrosine mimic, created using building blocks like this compound, can act as competitive inhibitors, binding to these domains and blocking downstream signaling. researchgate.net This helps in elucidating the role of specific protein interactions in a signaling cascade.
Probes for Activity-Based Profiling: By attaching reporter molecules such as fluorescent tags or biotin (B1667282) to the synthetic phosphopeptides, scientists can create probes to monitor enzyme activity directly in complex biological samples. For example, a fluorescently labeled phosphopeptide can be used to measure the activity of a specific phosphatase through changes in fluorescence upon dephosphorylation. nih.gov
The table below summarizes the types of biochemical probes constructed using this compound and their applications.
| Probe Type | Target Molecule | Application | Research Finding |
| Phosphopeptide Substrates | Protein Tyrosine Phosphatases (PTPs), Protein Tyrosine Kinases (PTKs) | Enzyme activity and specificity assays | Characterization of phosphatase substrate specificity; Screening for kinase inhibitors |
| Competitive Inhibitors | SH2 and PTB domain-containing proteins | Blocking specific protein-protein interactions | Elucidation of the role of Grb2-SH2 domain in HER2 signaling pathways nih.gov |
| Activity-Based Probes | PTPs and PTKs | Monitoring enzyme activity in cell lysates or living cells | Development of fluorescent probes to measure phosphatase activity based on dephosphorylation-induced fluorescence changes nih.gov |
Contributions to the Understanding of Cellular Signal Transduction Mechanisms
The ability to synthesize custom phosphopeptides using this compound has significantly advanced our understanding of cellular signal transduction. rsc.orgresearchgate.net These synthetic tools allow for a reductionist approach, enabling researchers to isolate and study individual components of complex signaling pathways. chemimpex.com
Key contributions include:
Mapping Kinase and Phosphatase Specificity: By creating libraries of phosphopeptides with varying sequences, researchers can systematically determine the preferred substrates for different kinases and phosphatases. This information is crucial for understanding how signaling fidelity is maintained within the cell, where thousands of phosphorylation sites exist. nih.gov
Validating Signaling Pathways: Synthetic phosphopeptides are used to confirm hypothetical interactions within a signaling pathway. For instance, if a protein is predicted to bind to a specific phosphorylated site on another protein, a synthetic phosphopeptide corresponding to that site can be used in binding assays to validate the interaction. researchgate.net
Developing Therapeutic Agents: A deeper understanding of the role of phosphorylation in disease has opened up new avenues for drug development. hilarispublisher.com Phosphopeptide probes are used to screen for small molecule inhibitors of kinases or to design peptide-based drugs that can disrupt pathological protein-protein interactions in diseases like cancer. nih.govhilarispublisher.com For example, non-hydrolyzable phosphotyrosine mimetics are often incorporated into ligands designed as inhibitors for PTPs, SH2, or PTB domains. nih.govresearchgate.net
The use of this compound to build these molecular probes provides a powerful chemical biology toolbox to dissect the intricate network of protein phosphorylation. rsc.orgrsc.org It allows for the creation of stable, well-defined molecules that can mimic the transient states of phosphorylated proteins, thereby providing invaluable insights into the dynamic processes that govern cellular life. chemimpex.comiris-biotech.de
Future Directions and Emerging Research Areas
Advanced Methodologies for Multiphosphorylated Peptide Synthesis
The chemical synthesis of peptides containing multiple phosphorylation sites, particularly in close proximity, presents a significant synthetic challenge. rsc.org Standard solid-phase peptide synthesis (SPPS) methods are often plagued by low yields, slow reaction times, and undesirable side reactions, most notably β-elimination of the phosphate (B84403) group from protected phosphoserine and phosphothreonine residues under the basic conditions required for Fmoc-group removal. nih.gov The bulky and charged nature of multiple phosphate groups can also lead to aggregation and difficult coupling steps. rsc.org
To address these hurdles, researchers are developing innovative strategies that go beyond conventional protocols. rsc.org One promising direction is the use of microwave-assisted SPPS, which can accelerate coupling and deprotection steps. rsc.org Another advanced approach involves the meticulous selection of reagents and reaction conditions. For instance, combining high temperatures with very low concentrations of a specific organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to effectively remove the Fmoc protecting group while minimizing the competing β-elimination side reaction. nih.govacs.org This method allows for the rapid production of multiphosphorylated peptides with high purity. nih.gov These advanced methodologies are critical for producing the complex phosphopeptides needed to study "phosphorylation barcodes," which are clusters of phosphorylation sites that regulate many cellular processes. rsc.org
| Challenge in Multiphosphorylated Peptide Synthesis | Advanced Methodological Solution | Key Benefit | Reference |
|---|---|---|---|
| β-elimination side reaction during Fmoc deprotection | Use of low-concentration DBU at high temperatures | Maximizes Fmoc removal while suppressing β-elimination | nih.gov |
| Slow reaction times and low yields | Microwave-assisted solid-phase peptide synthesis (SPPS) | Accelerates synthesis and improves efficiency | rsc.org |
| Steric hindrance and electrostatic repulsion | Targeted optimization of coupling reagents (e.g., HATU/DIEA) and conditions | Improves coupling yields for hindered phosphorylated amino acids | acs.org |
| Difficulty in creating libraries with diverse phosphorylation patterns | Development of versatile protocols adaptable to different sequences | Enables systematic study of phosphorylation's role in protein function | rsc.orgrsc.org |
Integration with Bioconjugation Technologies for Functional Materials
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, opens up possibilities for creating novel functional materials based on phosphopeptides. thermofisher.com Peptides synthesized with Fmoc-D-Tyr(PO(OBzl)OH)-OH can be equipped with specific reactive groups for covalent attachment to surfaces, nanoparticles, or other macromolecules. thermofisher.commcgill.ca This integration is pivotal for translating the molecular recognition properties of phosphopeptides into tangible technological applications.
There is a growing demand for analytical tools that can detect and quantify protein phosphorylation events with high specificity and in real-time. nih.gov Synthetic phosphopeptides are indispensable for the design and validation of such biosensors. acs.org An emerging strategy involves the creation of hybrid biosensors that couple a natural phosphopeptide-binding protein domain with an artificial fluorescent chemosensor. acs.orgacs.org For example, a sensor can be constructed using a WW domain, which naturally recognizes specific phosphoserine/threonine motifs, and a tethered zinc(II)-dipicolylamine (Zn(II)-Dpa) complex that acts as both a secondary phosphate binding site and a fluorescence signal transducer. nih.govacs.org This cooperative binding enhances both the affinity and selectivity for the target phosphopeptide, allowing for its detection even in complex biological mixtures containing ATP. nih.gov Nanobody-based sensors are also being developed to report on the activation of key signaling proteins like β-arrestins, which are regulated by phosphorylation. pnas.org
| Biosensor Type | Recognition Moiety | Signaling Mechanism | Application | Reference |
|---|---|---|---|---|
| Hybrid Chemosensor | Phosphoprotein binding domain (e.g., WW domain) + Artificial chemosensor (e.g., Zn(II)-Dpa) | Binding-induced fluorescence enhancement | Real-time monitoring of kinase-catalyzed phosphorylation | nih.govacs.org |
| Nanobody-based Intrabody | Engineered nanobody (e.g., Nb32) | Enzyme complementation (e.g., NanoBiT) | Detecting conformational changes in activated β-arrestins in living cells | pnas.org |
| Small-Molecule Fluorescent Chemosensor | Cationic metal ions (e.g., Zn(II)) complexed with a fluorophore | Fluorescence colocalization | Histological imaging of hyperphosphorylated proteins (e.g., pTau) | rsc.org |
The unique biochemical properties of phosphopeptides are being explored for the development of targeted drug delivery systems. nih.govnih.gov Since many cancers exhibit dysregulated kinase and phosphatase activity, phosphopeptides can be designed to target tumor cells or respond to the tumor microenvironment. nih.gov One approach utilizes phosphotyrosine-functionalized gold nanoparticles as drug carriers. These nanoparticles remain stable in circulation, but upon reaching a tumor site with high phosphatase activity, the phosphate groups are cleaved, causing nanoparticle aggregation and the localized release of a therapeutic cargo like doxorubicin. nih.gov
Another strategy involves creating phosphopeptide prodrugs. nih.gov For example, a peptide designed to inhibit Polo-like kinase 1, a key cell cycle regulator, can be conjugated to a cyclic RGD peptide that targets integrin receptors overexpressed on glioma cells. This targeted delivery ensures that the therapeutic phosphopeptide preferentially enters cancer cells, where it can exert its inhibitory effect. nih.gov Future work will likely focus on refining these systems using vehicles like polymersomes and other nanoparticles to improve efficacy and reduce side effects by lowering the required dosage. youtube.comoregonstate.edu
Novel Applications in Quantitative Proteomics and Systems Biology Research
Quantitative proteomics seeks to identify and quantify the thousands of proteins and their post-translational modifications (PTMs) within a cell, providing a system-wide view of cellular processes. nih.gov Due to the low natural abundance of phosphorylated proteins, their analysis by mass spectrometry (MS) is challenging and typically requires an enrichment step. chromatographyonline.comnih.gov
Synthetic phosphopeptides, created using building blocks like this compound, are invaluable tools in this field. tum.denih.gov Large libraries of synthetic phosphopeptides with known sequences and modification sites serve as essential reference standards. tum.deresearchgate.net They are used to:
Evaluate and optimize MS fragmentation methods (e.g., HCD vs. ETD) for phosphopeptide identification. tum.denih.gov
Benchmark and improve computational algorithms for assigning phosphorylation site locations with high confidence (e.g., PhosphoRS). tum.deresearchgate.net
Serve as internal standards for the accurate quantification of phosphorylation dynamics across different biological samples or conditions. nih.gov
By providing a ground truth, these synthetic peptides help researchers validate their analytical pipelines and extract more reliable biological information from complex phosphoproteomic datasets. tum.de This is crucial for building accurate models of the signaling networks that govern cell behavior in health and disease. researchgate.net
Synergistic Approaches Combining Synthetic Phosphopeptides with Computational and Structural Biology
The integration of peptide synthesis with computational and structural biology offers a powerful, synergistic approach to understanding the molecular basis of phosphorylation-dependent interactions. nih.gov This synergy allows researchers to move beyond static pictures to a dynamic understanding of how phosphopeptides mediate biological signals.
Computational methods, such as molecular dynamics (MD) simulations, can be used to model the binding of a phosphopeptide to its target protein domain, such as the Polo-Box Domain (PBD) of PLK1. scienceopen.com These simulations can reveal the precise energetic contributions of key residues and even the structural role of interfacial water molecules in stabilizing the complex. scienceopen.com The insights gained from such in silico studies can then guide the rational design of new synthetic peptides with altered binding affinities or specificities. nih.gov
Conversely, experimental data obtained using libraries of synthetic phosphopeptides are essential for validating and refining computational models. nih.gov For example, by synthesizing a series of phosphopeptides and measuring their binding affinities, researchers can generate data that trains and tests the accuracy of predictive algorithms. nih.gov This iterative cycle of computational prediction, chemical synthesis, and experimental validation accelerates the discovery process, leading to a deeper understanding of protein-ligand interactions and facilitating the development of novel therapeutic inhibitors. nih.govscienceopen.com
Q & A
Q. Can this compound be integrated into chemoenzymatic peptide synthesis workflows?
- Hybrid Strategy :
Solid-Phase Synthesis : Incorporate the phosphorylated residue via SPPS.
Enzymatic Modification : Use tyrosine kinases (e.g., Src) to further phosphorylate adjacent residues in solution phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
